molecular formula C13H16O4 B4945525 Diethyl 2,2-di(prop-2-yn-1-yl)malonate CAS No. 2689-88-5

Diethyl 2,2-di(prop-2-yn-1-yl)malonate

Cat. No.: B4945525
CAS No.: 2689-88-5
M. Wt: 236.26 g/mol
InChI Key: MYZCCWFBKBDURM-UHFFFAOYSA-N
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Description

Diethyl 2,2-di(prop-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is commonly used in organic synthesis due to its unique structure, which includes two prop-2-yn-1-yl groups attached to a malonate ester. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2-di(prop-2-yn-1-yl)malonate is typically synthesized through organic synthesis methods. One common approach involves the reaction of diethyl malonate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-di(prop-2-yn-1-yl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Diethyl 2,2-di(prop-2-yn-1-yl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2-di(prop-2-yn-1-yl)malonate involves its ability to undergo various chemical transformations. The compound’s alkyne groups can participate in cycloaddition reactions, forming new carbon-carbon bonds. Additionally, the ester groups can be hydrolyzed to produce carboxylic acids, which can further react to form amides, esters, or other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2-di(prop-2-yn-1-yl)malonate is unique due to the presence of two prop-2-yn-1-yl groups, which impart distinct reactivity and versatility in chemical synthesis. This structural feature allows for the formation of complex molecules through various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

diethyl 2,2-bis(prop-2-ynyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1-2H,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZCCWFBKBDURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)(CC#C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40921-05-9
Details Compound: Propanedioic acid, 2,2-di-2-propyn-1-yl-, 1,3-diethyl ester, homopolymer
Record name Propanedioic acid, 2,2-di-2-propyn-1-yl-, 1,3-diethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40921-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50282874
Record name diethyl diprop-2-yn-1-ylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-88-5
Record name NSC49377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl diprop-2-yn-1-ylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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